2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. The starting materials often include 4-chloro-3-methylphenol, which undergoes etherification with ethylene sulfide to form the intermediate 2-(4-chloro-3-methylphenoxy)ethyl sulfide. This intermediate is then reacted with propargyl bromide in the presence of a base to introduce the prop-2-yn-1-yl group. Finally, the benzodiazole ring is formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system involved[5][5].
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
- 2-(4-methylsulfonylphenyl)ethylamine
Uniqueness
2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H17ClN2OS |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C19H17ClN2OS/c1-3-10-22-18-7-5-4-6-17(18)21-19(22)24-12-11-23-15-8-9-16(20)14(2)13-15/h1,4-9,13H,10-12H2,2H3 |
InChI Key |
VMTLHDBJMVKRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC#C)Cl |
Origin of Product |
United States |
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